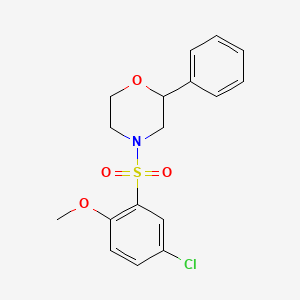

4-((5-氯-2-甲氧基苯基)磺酰基)-2-苯基吗啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

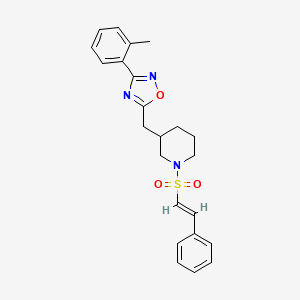

The compound is a morpholine derivative with a sulfonyl group attached to a chloro-methoxyphenyl group . Morpholine is a common heterocyclic amine used in organic synthesis . The sulfonyl group is a common functional group consisting of a sulfur atom bonded to two oxygen atoms and an R group . The chloro-methoxyphenyl group is a phenyl ring with a chlorine and a methoxy group attached .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, morpholine derivatives are often synthesized through cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound would likely consist of a six-membered ring (from the morpholine) with various functional groups attached. The sulfonyl group would likely be bonded to the nitrogen in the morpholine ring, with the chloro-methoxyphenyl group attached to the sulfur in the sulfonyl group .科学研究应用

磺化和氯磺化反应

对 N-苯基吗啉和类似化合物的氯磺化研究表明了产生各种磺化衍生物的潜力。这些反应是合成磺酰胺的基础,磺酰胺在制药和材料科学中有着广泛的应用。例如,N-苯基吗啉的氯磺化导致磺酰氯,磺酰氯可以进一步反应形成具有多种潜在应用的磺酰胺 (Cremlyn 等人,1992)。

消毒中的转化机制

氯促进消毒过程中苯甲酮-4 的转化机制提供了对类似化合物如何在环境或工业过程中发生转化的见解。这项研究揭示了多种转化途径,包括氯取代和贝耶尔-维利格型氧化,这可以为类似磺化芳香化合物的环境行为或降解途径提供信息 (Xiao 等人,2013)。

对接研究和结构分析

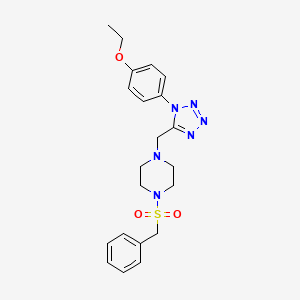

四唑衍生物(包括具有磺酰基和甲氧基苯基基团的衍生物)的对接研究和晶体结构分析突出了设计具有特定生物活性的化合物的潜力。此类结构分析可以指导合成具有靶向特性的新化合物,例如 COX-2 抑制,这与开发抗炎药有关 (Al-Hourani 等人,2015)。

电解诱导转化

导致磺酰芳香醇的双偶氮反应性染料的电解表明了涉及砜基的化学转化的潜力。此类工艺可用于合成新化合物或废水处理技术 (Elizalde-González 等人,2012)。

砜与全卤代烷烃的反应

对砜的α-卤代化的研究揭示了细微的反应性,可以为 4-((5-氯-2-甲氧基苯基)磺酰基)-2-苯基吗啉的卤代衍生物的合成提供信息。这些反应对于修饰化学结构以获得所需的物理、化学或生物性质至关重要 (Meyers 等人,2003)。

安全和危害

属性

IUPAC Name |

4-(5-chloro-2-methoxyphenyl)sulfonyl-2-phenylmorpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO4S/c1-22-15-8-7-14(18)11-17(15)24(20,21)19-9-10-23-16(12-19)13-5-3-2-4-6-13/h2-8,11,16H,9-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCLMSLTUOHBBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((5-Chloro-2-methoxyphenyl)sulfonyl)-2-phenylmorpholine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(2,6-Dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/no-structure.png)

![(E)-3-fluoro-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2962782.png)

![N-(5-methylisoxazol-3-yl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2962783.png)

![5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline](/img/structure/B2962788.png)

![2-Oxabicyclo[3.1.1]heptan-4-one](/img/structure/B2962790.png)

![2-(4-ethoxyphenyl)-4-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2962794.png)